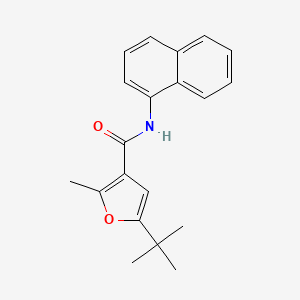

![molecular formula C15H11N5O3S B5535950 5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)

5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives involves cyclization reactions that often employ amidrazones, thiosemicarbazones, or Schiff bases as precursors. For instance, triazole derivatives can be synthesized through the reaction of bromo-ethanones with amino-mercapto-triazoles, yielding compounds with varied substituents, indicative of the versatility of triazole synthesis methods (Abdel-Wahab et al., 2023).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, provides insights into the spatial arrangement of atoms within triazole derivatives, offering a deeper understanding of their chemical behavior. For example, the crystal structure of triazole compounds has been determined, confirming the molecular configuration and the presence of specific functional groups integral to their chemical reactivity (Karayel & Özbey, 2008).

Chemical Reactions and Properties

Triazole derivatives exhibit a wide range of chemical reactions, attributable to the presence of amino, thiol, and nitro groups. These functional groups allow for nucleophilic substitutions, condensation reactions, and the formation of Schiff bases, among others, leading to a diverse set of chemical transformations that can be tailored for specific applications (Krapivin et al., 1988).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents, which can affect the compound's stability, reactivity, and compatibility with other materials (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives are characterized by their reactivity towards various chemical agents. The presence of functional groups like amino, thiol, and nitro enables these compounds to undergo a range of chemical reactions, including but not limited to cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are foundational to the synthesis of complex molecules and materials with specific chemical properties (Badr & Barwa, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research has led to the development of various compounds with the core structure of "5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol". These studies have focused on synthesizing new classes of compounds, analyzing their structures through analytical and spectral data, and confirming their formations via crystallographic analysis. For instance, compounds have been synthesized that demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential therapeutic applications of these compounds (Holla et al., 1994).

Anticonvulsant and Antibacterial Activities

Some derivatives have been synthesized for evaluating their biological properties, including anticonvulsant activity. Notably, a range of triazole derivatives exhibited protective effects in anticonvulsant models, and some compounds also demonstrated antimicrobial and antituberculosis activity, highlighting their potential as multifunctional therapeutic agents (Küçükgüzel et al., 2004).

Antifungal Evaluation

Novel compounds have been evaluated for antifungal activity, showing varying degrees of effectiveness against different fungal strains. This suggests the potential of these compounds in developing new antifungal treatments, which could address the growing need for novel antifungal agents due to resistance issues (Terzioğlu Klip et al., 2010).

Antischistosomal Activity

Further studies have indicated that nitroheterocyclic compounds, including those with 5-nitrofuryl derivatives, exhibit significant schistosomicidal activity. This activity is linked to specific structural and conformational features essential for their efficacy, offering insights into the design of compounds targeting schistosomiasis, a parasitic disease affecting millions worldwide (Robinson et al., 1970).

Corrosion Inhibition

Additionally, derivatives of "5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol" have been investigated as corrosion inhibitors, demonstrating high efficiency in protecting mild steel in corrosive environments. This application highlights the compound's potential in industrial settings, offering a solution to mitigate corrosion, which is a major concern in maintaining the integrity of metal structures and machinery (Ansari et al., 2014).

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O3S/c21-20(22)12-7-2-1-5-11(12)6-3-9-16-19-14(17-18-15(19)24)13-8-4-10-23-13/h1-10H,(H,18,24)/b6-3+,16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTIRXOYFKDTLV-KJWHQMAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=NN2C(=NNC2=S)C3=CC=CO3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=CO3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-furyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)